molecular formula C24H24N2O4 B15186334 Benzoic acid, 4-(((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)amino)-, ethyl ester CAS No. 87344-11-4

Benzoic acid, 4-(((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)amino)-, ethyl ester

Cat. No.: B15186334
CAS No.: 87344-11-4
M. Wt: 404.5 g/mol
InChI Key: ILIYQAMHUPBRHY-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)amino)-, ethyl ester is a complex organic compound with a unique structure that combines benzoic acid, pyrrole, and ethyl ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)amino)-, ethyl ester typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrole derivative, followed by acylation and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)amino)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or alcohols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 4-(((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)amino)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme activity or protein interactions.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)amino)-, ethyl ester involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context in which the compound is used and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives, pyrrole derivatives, and ethyl esters. Examples include:

  • Benzoic acid, 4-(((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)amino)-, methyl ester
  • Benzoic acid, 4-(((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)amino)-, propyl ester
  • Benzoic acid, 4-(((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)amino)-, butyl ester

Uniqueness

What sets Benzoic acid, 4-(((1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetyl)amino)-, ethyl ester apart is its specific combination of functional groups, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

87344-11-4

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 4-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H24N2O4/c1-4-30-24(29)18-9-11-19(12-10-18)25-22(27)15-20-13-14-21(26(20)3)23(28)17-7-5-16(2)6-8-17/h5-14H,4,15H2,1-3H3,(H,25,27)

InChI Key

ILIYQAMHUPBRHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(N2C)C(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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